An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)benzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)benzyl alcohol is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-androgens. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)benzyl alcohol, detailed experimental protocols for their determination, and an exploration of its application in drug development, focusing on the synthesis of Bicalutamide and its mechanism of action within the androgen receptor signaling pathway.
Physicochemical Properties
The physicochemical properties of 4-(Trifluoromethyl)benzyl alcohol are crucial for its handling, reactivity, and application in synthesis. A summary of these properties is presented in the tables below.
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | 4-(Trifluoromethyl)benzyl alcohol | N/A |
| Synonyms | [4-(Trifluoromethyl)phenyl]methanol, p-Trifluoromethylbenzyl alcohol | N/A |
| CAS Number | 349-95-1 | N/A |
| Molecular Formula | C₈H₇F₃O | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or low-melting solid | N/A |
Quantitative Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 18-25 °C | N/A |
| Boiling Point | 78-80 °C at 4 mmHg | N/A |
| Density | 1.286 g/mL at 25 °C | N/A |
| Refractive Index (n20/D) | 1.459 | N/A |
| Flash Point | 100-101 °C | N/A |
| Water Solubility | Soluble | N/A |
| pKa | ~13.91 (Predicted) | N/A |
| logP (Octanol-Water Partition Coefficient) | ~2.19 (Predicted) | N/A |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C (Predicted) | N/A |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 4-(Trifluoromethyl)benzyl alcohol.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
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A small, finely powdered sample of 4-(Trifluoromethyl)benzyl alcohol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
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The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
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The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
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A small volume (a few milliliters) of 4-(Trifluoromethyl)benzyl alcohol is placed in a small test tube or fusion tube.
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A capillary tube, sealed at one end, is inverted and placed within the test tube.
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The apparatus is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
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Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the benzylic alcohol.
Methodology:
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A precise weight of 4-(Trifluoromethyl)benzyl alcohol is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
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The pH of the solution is recorded after each addition, allowing for equilibration.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been neutralized.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
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Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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A known amount of 4-(Trifluoromethyl)benzyl alcohol is dissolved in the n-octanol phase.
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The n-octanol solution is then mixed with a known volume of the water phase in a separatory funnel.
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The funnel is shaken for a predetermined period to allow for partitioning of the solute between the two phases.
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The mixture is allowed to stand until the two phases have completely separated.
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The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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logP is the base-10 logarithm of the partition coefficient.
Water Solubility Determination
Objective: To determine the maximum concentration of the compound that can dissolve in water at a given temperature.
Methodology:
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An excess amount of 4-(Trifluoromethyl)benzyl alcohol is added to a known volume of distilled water in a sealed container.
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The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered or centrifuged to remove any undissolved solid.
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The concentration of the dissolved alcohol in the clear aqueous solution is quantified using a calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
Application in Drug Development: Synthesis of Bicalutamide and Mechanism of Action
4-(Trifluoromethyl)benzyl alcohol is a crucial starting material for the synthesis of various pharmaceuticals. Its trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule. A prominent example is its use in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.
Synthetic Workflow for Bicalutamide
The synthesis of Bicalutamide from 4-(Trifluoromethyl)benzyl alcohol involves a multi-step process. The following diagram illustrates a plausible synthetic workflow.
Caption: Synthetic workflow for Bicalutamide from 4-(Trifluoromethyl)benzyl alcohol.
Mechanism of Action: Androgen Receptor Signaling Pathway
Bicalutamide functions as an antagonist of the androgen receptor (AR), a key protein in the development and progression of prostate cancer. The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of Bicalutamide.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide.
In this pathway, androgens like dihydrotestosterone (DHT) normally bind to the androgen receptor in the cytoplasm, causing a conformational change, dissociation from heat shock proteins (HSPs), and translocation to the nucleus.[1][2] In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.[2][3][4] Bicalutamide acts as a competitive antagonist, binding to the androgen receptor and preventing the binding of androgens.[1][5][6] This inhibits the activation and nuclear translocation of the receptor, thereby blocking the downstream signaling cascade and suppressing tumor growth.[1][6]
Conclusion
4-(Trifluoromethyl)benzyl alcohol is a compound of significant interest due to its favorable physicochemical properties and its role as a versatile intermediate in organic synthesis. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its properties is essential for its effective and safe utilization in the synthesis of complex molecules, such as the clinically important anti-cancer drug Bicalutamide. The continued exploration of the reactivity and applications of 4-(Trifluoromethyl)benzyl alcohol is likely to lead to the development of new and improved therapeutic agents and advanced materials.
References
- 1. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Androgen Induces a Switch from Cytoplasmic Retention to Nuclear Import of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
